Obacunone

Vue d'ensemble

Description

Obacunone est un composé triterpénoïde naturel présent dans diverses herbes, en particulier en Asie orientale. C'est un composant actif des herbes Dictamnus dasycarpus Turcz. et Phellodendron amurense Rupr., et sert d'indicateur de la qualité de ces herbes . This compound a gagné en popularité en raison de ses nombreux avantages pour la santé et de ses applications thérapeutiques potentielles, notamment ses activités anticancéreuses, anti-inflammatoires et antivirales .

Applications De Recherche Scientifique

Mécanisme D'action

Obacunone is a natural triterpenoid, an active component of the herbs Dictamnus dasycarpus Turcz. and Phellodendron amurense Rupr . It has been the subject of numerous studies due to its multiple health benefits and potential therapeutic applications .

Target of Action

This compound primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

This compound exerts its effects by activating the NRF2 pathway . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage . Additionally, this compound has been shown to inhibit ferroptosis, a form of regulated cell death, thereby improving conditions such as renal interstitial fibrosis .

Biochemical Pathways

The NRF2 pathway is the primary biochemical pathway affected by this compound . Activation of NRF2 leads to the upregulation of various antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress . This can have downstream effects on various cellular processes, including cell survival, inflammation, and fibrosis .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has lower solubility, poor oral absorption, and less bioavailability . This could potentially limit its therapeutic effectiveness. It has been suggested that modifications to the structure of this compound could improve its pharmacokinetic properties .

Result of Action

This compound has been shown to have a wide range of pharmacological effects, including anti-cancer and anti-inflammatory activities . For example, it has been shown to inhibit the proliferation of colorectal cancer cells . Additionally, it has been found to alleviate inflammatory pain by promoting the polarization of microglia from the M1 to M2 state .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its pharmacological behavior . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Obacunone interacts with various enzymes, proteins, and other biomolecules. A recent molecular docking study showed that this compound passed all tests, including evaluating the pharmacokinetic characteristics, toxicity, and binding performance with nitric oxide synthase 3 (NOS3) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by upregulating Nrf2-dependent antioxidant responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound activates Nrf2 by inhibiting Nrf2 ubiquitinated proteasome degradation .

Temporal Effects in Laboratory Settings

It is known that this compound effectively alleviates LPS-induced acute lung injury, suggesting its stability and long-term effects on cellular function .

Méthodes De Préparation

Obacunone peut être isolé de l'écorce de racine sèche de Dictamnus dasycarpus Turcz. Le processus d'extraction implique plusieurs étapes, notamment l'extraction par solvant, la filtration et la purification . Les méthodes de production industrielle d'this compound impliquent généralement une extraction à grande échelle à partir de sources végétales, suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Obacunone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation d'époxydes, tandis que la réduction peut produire des dérivés d'alcool .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications de recherche scientifique dans divers domaines :

Médecine : this compound présente des activités anticancéreuses, anti-inflammatoires et antivirales.

Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu'il module le microbiote intestinal, atténue les cascades de signalisation du récepteur de type Toll 4 (TLR4) / facteur nucléaire kappa B (NF-κB) et améliore les barrières épithéliales perturbées . De plus, l'this compound agit comme un puissant agoniste du Nrf2, qui régule divers mécanismes de défense cellulaire, y compris la réponse antioxydante, la signalisation inflammatoire et la réparation de l'ADN .

Comparaison Avec Des Composés Similaires

Obacunone appartient à la classe des limonoides, qui comprend d'autres composés tels que la nomiline et la désacétyl-nomiline . Comparé à ces composés similaires, l'this compound présente des caractéristiques structurelles uniques, telles que le nombre de carbones du cycle A et la double liaison entre C1 et C2, qui contribuent à ses activités biologiques distinctes . Par exemple, il a été démontré que l'this compound possède une meilleure activité antagoniste contre le système de sécrétion de type trois (TTSS) que la nomiline et la désacétyl-nomiline .

Activité Biologique

Obacunone is a naturally occurring triterpenoid compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, antiproliferative, and antitumor effects, supported by recent research findings and case studies.

Overview of this compound

This compound is derived from various plant sources and is characterized by its highly oxygenated structure. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can attenuate oxidative stress induced by solar-simulated radiation (SSR) in human epidermal keratinocytes (NHEK) and full-thickness skin models. Key findings include:

- Reduction of Reactive Oxygen Species (ROS): Treatment with this compound at concentrations of 25 and 50 µM significantly decreased ROS levels in NHEK cells exposed to SSR .

- Gene Expression Modulation: this compound upregulated the expression of antioxidant genes such as glutathione peroxidase 1 (GPX1) and heme oxygenase-1 (HO-1), indicating a protective mechanism against oxidative damage .

2. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various models:

- Chronic Pelvic Pain Syndrome (CPPS): In a mouse model of CPPS, this compound administration significantly alleviated symptoms by suppressing IL-6 production in prostatic macrophages . Dose-dependent effects were observed, with notable improvements at higher doses (50 mg/kg/day).

- Cytokine Release Inhibition: In vitro studies showed that this compound reduced the release of pro-inflammatory cytokines such as IL-1α, IL-6, and IL-8 in response to SSR .

3. Anticancer Properties

This compound exhibits significant antiproliferative activity against various cancer cell lines:

- Prostate Cancer: Studies have shown that this compound induces cytotoxicity in androgen-dependent human prostate cancer cells . Its IC50 values indicate effective inhibition of cell proliferation.

- Liver Cancer: In a model of liver fibrosis, this compound reduced alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels while reversing pathological changes in liver tissue .

Mechanistic Insights

The biological activities of this compound are mediated through several molecular pathways:

- Nrf2 Signaling Pathway: this compound activates the Nrf2 signaling cascade, enhancing the cellular antioxidant defense system .

- TGF-β/SMAD Pathway Inhibition: Its antifibrotic effects are linked to the inhibition of TGF-β signaling, which is crucial in fibrogenesis .

Case Study 1: Photoprotection

A recent study demonstrated that this compound significantly reduced LDH release and sunburn cell formation in skin models exposed to SSR. Histological assessments revealed preserved dermal architecture following treatment with this compound at concentrations of 25 and 50 µM .

Case Study 2: Ulcerative Colitis

In a model of ulcerative colitis, this compound improved symptoms by modulating gut microbiota and restoring intestinal barrier integrity through TLR4/NF-κB signaling pathway attenuation . This highlights its potential as a therapeutic agent for gastrointestinal disorders.

Summary Table of Biological Activities

Propriétés

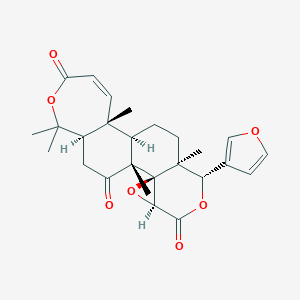

IUPAC Name |

7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-22(2)16-12-17(27)25(5)15(23(16,3)9-7-18(28)32-22)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)33-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYJEFRPIKEYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

751-03-1 | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 - 230 °C | |

| Record name | Obacunone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.